molecular formula C17H23NO2 B2569274 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034444-64-7

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2569274
CAS No.: 2034444-64-7
M. Wt: 273.376
InChI Key: FQXSIJZJJQCWLY-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of indenyl derivatives and features a cyclopentanecarboxamide group attached to a methoxy-substituted indenyl ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-2-ol with methanol in the presence of an acid catalyst to form the methoxy derivative. Subsequently, the cyclopentanecarboxamide group is introduced through a nucleophilic substitution reaction with cyclopentanecarboxylic acid chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the indenyl ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Formation of indenyl ketones or carboxylic acids.

  • Reduction: Production of reduced indenyl derivatives.

  • Substitution: Introduction of various substituents on the indenyl ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: Its unique chemical properties make it valuable in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the indenyl core and exhibit various biological activities.

  • Cyclopentanecarboxamide Derivatives: Compounds with similar functional groups that are used in pharmaceuticals and agrochemicals.

Uniqueness: N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide stands out due to its specific combination of the indenyl ring and cyclopentanecarboxamide group, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-17(10-14-8-4-5-9-15(14)11-17)12-18-16(19)13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXSIJZJJQCWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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